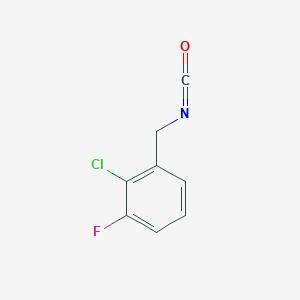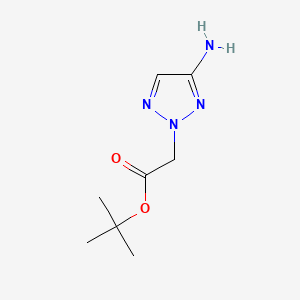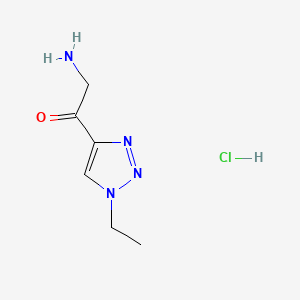
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate precursor is reacted with ammonia or an amine.
Formation of the Ethanone Moiety: The ethanone group can be introduced through various organic reactions, such as oxidation of an alcohol or reduction of an ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click chemistry step and large-scale crystallization for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in the development of new drugs. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to the stability and reactivity of the triazole ring.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simpler analog without the ethanone and amino groups.
2-amino-1-(1H-1,2,3-triazol-4-yl)ethan-1-one: Lacks the ethyl group.
1-ethyl-1H-1,2,3-triazole: Lacks the ethanone and amino groups.
Uniqueness
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is unique due to the combination of the triazole ring with both an amino group and an ethanone moiety. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11ClN4O |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-amino-1-(1-ethyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c1-2-10-4-5(8-9-10)6(11)3-7;/h4H,2-3,7H2,1H3;1H |
Clave InChI |
LZBSESKEZZFFLX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=N1)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


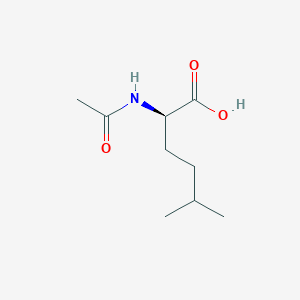
amino}acetic acid hydrochloride](/img/structure/B13514235.png)
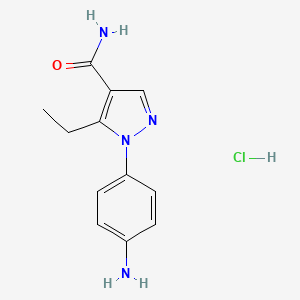
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)
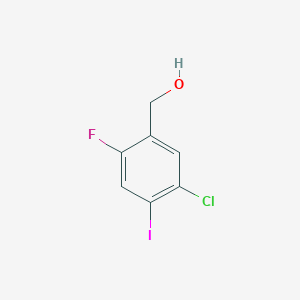
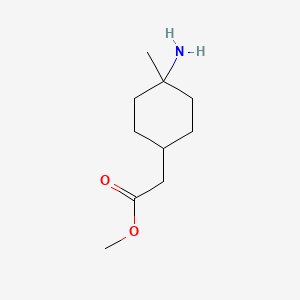
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
